J-2156

描述

J-2156 是一种小分子,可作为生长抑素 4 型受体的选择性激动剂。 它在缓解各种临床前模型中的疼痛方面显示出希望,包括糖尿病性神经病理性疼痛和乳腺癌引起的骨痛 .

化学反应分析

J-2156 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物取决于所用试剂和特定条件 .

科学研究应用

Pain Management

-

Chronic Pain Models : J-2156 has demonstrated efficacy in alleviating mechanical hyperalgesia in several animal models of chronic pain, including:

- Breast Cancer-Induced Bone Pain : In a rat model, this compound significantly reduced pain-like behaviors associated with bone pain induced by breast cancer, showcasing its potential as an analgesic agent .

- Chronic Low Back Pain : Studies have shown that this compound effectively alleviates symptoms in models of chronic low back pain, indicating its utility in managing persistent pain conditions .

- Mechanism of Action : The analgesic effects of this compound are primarily mediated through peripheral SST4 receptors, which inhibit excitability in spinal neurons and primary afferents without affecting normal physiological pain transmission . This suggests a targeted approach to pain relief with minimal central nervous system side effects.

Anti-inflammatory Properties

-

Inflammatory Response Modulation : this compound has been shown to inhibit neuropeptide release and reduce inflammatory responses in various studies:

- In vitro studies revealed that this compound diminished the release of sensory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP), which are critical mediators of inflammation .

- In vivo experiments indicated that this compound reduced both neurogenic and non-neurogenic acute inflammatory processes, highlighting its potential as a novel anti-inflammatory drug candidate .

- Chronic Inflammation : The compound also exhibited significant effects on chronic inflammatory conditions, such as adjuvant-induced arthritis, where it reduced edema and arthritic changes, suggesting its role in managing long-term inflammatory diseases .

Binding Affinity and Selectivity

This compound has been characterized by its strong binding affinity for the SST4 receptor:

- Affinity Measurements : Binding studies indicate that this compound has nanomolar affinity for SST4, with over 300-fold selectivity compared to other somatostatin receptor subtypes (SST1, SST2, SST3, SST5) . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies and Experimental Findings

| Study | Model | Key Findings |

|---|---|---|

| Engström et al., 2005 | In vitro | Demonstrated high selectivity and potency at SST4 receptors. |

| Sándor et al., 2006 | Rat model | Alleviated mechanical allodynia; showed low propensity for receptor desensitization. |

| Shenoy et al., 2018 | Breast cancer-induced bone pain | Significant reduction in pain-like behaviors; effective dosing range identified. |

| Park et al., 2019 | Chronic low back pain model | Confirmed analgesic properties; effective in reducing hyperalgesia. |

作用机制

J-2156 通过高亲和力结合生长抑素 4 型受体发挥其作用。这种结合导致下游信号通路活化,从而调节疼痛感知。 所涉及的分子靶标包括参与疼痛信号传导的各种蛋白质和酶 . 确切的途径和机制仍在研究中,但目前的理解突出了其作为非阿片类镇痛剂的潜力 .

相似化合物的比较

与其他生长抑素受体激动剂相比,J-2156 对生长抑素 4 型受体具有高选择性,这一点是独一无二的。 类似的化合物包括其他生长抑素受体激动剂,如奥曲肽和兰瑞肽,它们具有不同的受体选择性特征和治疗应用 . This compound 的独特之处在于它有可能缓解疼痛,而不会产生与阿片类镇痛药相关的副作用 .

生物活性

J-2156 is a selective agonist for the somatostatin receptor subtype 4 (SST4), which has been the focus of numerous studies due to its potential therapeutic applications in pain management and inflammatory conditions. This compound exhibits notable biological activity, particularly in modulating neuropeptide release and alleviating pain in various animal models.

This compound primarily functions by activating SST4 receptors, which are expressed in sensory neurons and immune cells. The activation of these receptors leads to a decrease in the release of pro-inflammatory neuropeptides such as substance P and calcitonin gene-related peptide (CGRP). This mechanism is crucial in reducing neurogenic inflammation and pain responses.

Key Research Findings

-

Neuropeptide Release Inhibition :

- This compound demonstrated a concentration-dependent inhibition of electrically-evoked neuropeptide release, with effective concentrations (EC50) for substance P, CGRP, and somatostatin being 11.6 nM, 14.3 nM, and 110.7 nM, respectively .

- In vivo studies indicated that this compound significantly inhibited both neurogenic and non-neurogenic acute inflammatory processes .

-

Pain Relief in Animal Models :

- In a rat model of bone cancer-induced pain (BCIBP), this compound effectively reversed pain-like behaviors, with observed EC50 values for mechanical allodynia and hyperalgesia at 3.7 mg/kg and 8.0 mg/kg, respectively .

- The compound also showed efficacy in reducing nocifensive behavior during formalin tests and alleviating chronic inflammatory pain induced by adjuvants .

- Neuronal Effects :

Study on Diabetic Neuropathy

A recent study investigated the effects of this compound on painful diabetic neuropathy (PDN) induced by streptozotocin in rats. The study reported that:

- This compound at doses of 10, 20, and 30 mg/kg produced significant anti-allodynic effects, with maximal efficacy observed at 30 mg/kg .

- The duration of action exceeded three hours, indicating a sustained effect compared to standard treatments like gabapentin and morphine .

Study on Chronic Pain Models

In another study focusing on chronic pain models, this compound was shown to alleviate mechanical hyperalgesia resulting from sciatic nerve ligation. The compound's ability to inhibit neuropeptide release contributed to its analgesic properties .

Data Table: Summary of Biological Activities

| Study Focus | Model Used | Dose Range (mg/kg) | Key Findings |

|---|---|---|---|

| Neuropeptide Release | In vitro (tracheae) | 10–2000 nM | Inhibition of substance P and CGRP release |

| Bone Cancer Pain | Rat model | 3.7–8.0 | Reversal of pain-like behaviors |

| Diabetic Neuropathy | Streptozotocin-induced rat | 10–30 | Significant anti-allodynic effects |

| Chronic Inflammation | Adjuvant-induced inflammation | Variable | Decreased mechanical allodynia |

属性

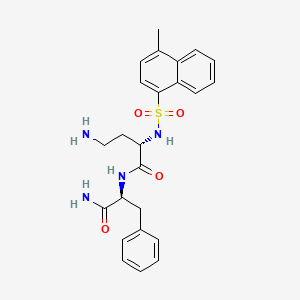

IUPAC Name |

(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4S/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNCZBXJSGKDLS-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)S(=O)(=O)N[C@@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848647-56-3 | |

| Record name | (1'S, 2S)-4-Amino-N-(1'-carbamoyl-2'-phenylethyl)-2-(4''-methyl-1''-naphthalenesulfonylamino)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848647563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J-2156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H35JAI9M2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。